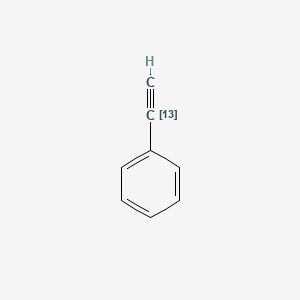

(113C)ethynylbenzene

Übersicht

Beschreibung

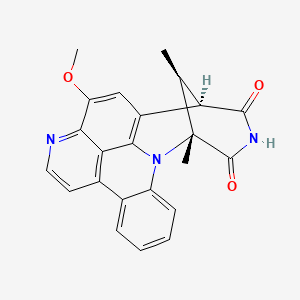

“(113C)ethynylbenzene” is a chemical compound with the molecular formula C8H6 . It’s also known as ethynylbenzene . The compound is not intended for human or veterinary use and is for research use only.

Synthesis Analysis

The synthesis of benzene derivatives like ethynylbenzene often requires careful consideration of the order of reactions due to the effect of directing groups . The specific synthesis process for “this compound” was not found in the search results.Molecular Structure Analysis

Ethynylbenzene has a total of 14 bonds, including 8 non-H bonds, 7 multiple bonds, 1 triple bond, 6 aromatic bonds, and 1 six-membered ring . The 2D chemical structure image of Ethynylbenzene is also called the skeletal formula, which is the standard notation for organic molecules .Chemical Reactions Analysis

While specific reactions involving “this compound” were not found, alkylbenzenes like ethynylbenzene are known to be reactive at the carbon atom attached to the aromatic ring . Additionally, catalytic oxidation of alkyl aromatics like ethylbenzene has been studied extensively .Physical And Chemical Properties Analysis

The physical and chemical properties of ethynylbenzene include a boiling point of 142.4±9.0 °C at 760 mmHg, vapour pressure of 7.0±0.1 mmHg at 25°C, and an enthalpy of vaporization of 36.4±0.8 kJ/mol .Wissenschaftliche Forschungsanwendungen

Monolayer Formation on Gold Surfaces : Ethynylbenzene forms bound monolayers on gold surfaces, facilitated through a chemisorption process. These monolayers consist of oxygen-containing hydrocarbon species, and calculations suggest positive binding energies of ethynylbenzene and its oxidation products to gold surfaces (McDonagh et al., 2007).

Pressure-Induced Polymorphism : Under elevated pressure, ethynylbenzene exhibits a tendency towards cooperative hydrogen bonds, leading to the formation of ordered polymorphs. This process is a manifestation of Le Chatelier's principle at a microscopic level (Dziubek et al., 2007).

Role in Pyrolysis : Ethynylbenzene undergoes pyrolysis, producing various radicals and carbenes. A study of its pyrolysis in helium revealed insights into the reactive intermediates formed during this process (Guthier et al., 1995).

Excited-State Symmetry in Platinum Compounds : Ethynylbenzene, when bonded to platinum compounds, exhibits specific excited-state symmetry characteristics. Studies involving spectroscopy and quantum chemical modeling have provided insights into these processes (Emmert et al., 2003).

Photooxidation Applications : Ethynylbenzene has been used as a photosensitizer in microwave-assisted photooxidation of sulfoxides. It demonstrates higher efficiency compared to conventional photosensitizers under these conditions (Matsukawa et al., 2021).

Molecular Structure Analysis : Studies using electron diffraction and ab initio calculations have explored the molecular structure of ethynylbenzene, providing detailed insights into its bond distances and angles (Schultz et al., 1993).

Vibrational Analysis : An intramolecular force field for ethynylbenzene has been accurately determined through observed vibrational frequencies, enhancing the understanding of its molecular vibrations (Singh et al., 1995).

Self-Assembled Monolayers : Ethynylbenzene has been studied for its potential in forming self-assembled monolayers on gold, particularly through adsorption processes and bond energy analyses (Ford et al., 2005).

Blue Light-Emitting Materials : Carbazole-based dendrimers containing ethynylbenzene cores have been synthesized, exhibiting properties suitable for use in organic light-emitting diodes (OLEDs) (Adhikari et al., 2007).

Hydrogen Bonding Studies : The interaction between phenol and ethynylbenzene has been explored using IR spectroscopy, revealing insights into weak hydrogen bonding and π⋯π interactions (Vojta & Vazdar, 2014).

Wirkmechanismus

Target of Action

The primary target of (113C)ethynylbenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and it wants to be retained during reactions .

Mode of Action

This compound undergoes electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It is known that benzene derivatives can undergo electrophilic aromatic substitution . This process maintains the aromaticity of the benzene ring , which could potentially affect various biochemical pathways.

Pharmacokinetics

It is known that the compound has a boiling point of 1424±90 °C at 760 mmHg . Its vapour pressure is 7.0±0.1 mmHg at 25°C , and it has an enthalpy of vaporization of 36.4±0.8 kJ/mol . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.

Result of Action

The result of this compound’s action is the formation of a substituted benzene ring . This occurs through the process of electrophilic aromatic substitution

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s boiling point and vapour pressure suggest that it may be more stable and effective at higher temperatures . Additionally, the presence of an electrophile is necessary for the compound to undergo electrophilic aromatic substitution .

Biochemische Analyse

Biochemical Properties

The biochemical properties of (113C)ethynylbenzene are not well-studied. It is known that this compound is a hydrocarbon derivative, which can be applied to organic synthesis and as pharmaceutical intermediates

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It is known that the molecular structure and benzene ring distortions of ethynylbenzene have been investigated by gas-phase electron diffraction and ab initio MO calculations

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that this compound is a stable compound under normal conditions

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-documented. It is known that benzene, a related compound, undergoes metabolism in the body, and the metabolites of benzene are excreted predominantly as conjugated metabolites in urine .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-understood. It is known that this compound is insoluble in water but miscible with alcohol and ether , suggesting that it may be transported and distributed within cells and tissues via these solvents.

Eigenschaften

IUPAC Name |

(113C)ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6/c1-2-8-6-4-3-5-7-8/h1,3-7H/i2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXCJVNBTNXOEH-VQEHIDDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#[13C]C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745694 | |

| Record name | (1-~13~C)Ethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23351-79-3 | |

| Record name | Ethynyl-1-13Cbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23351-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-~13~C)Ethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23351-79-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-[2-[2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethoxy]ethyl]morpholin-4-ium;bromide](/img/structure/B569295.png)

![Tylonolide, 20-deoxo-5-O-[3,6-dideoxy-3-(dimethylamino)-beta-D-glucopyranosyl]-20-(1-piperidinyl)-](/img/structure/B569306.png)

![6-(((1R,2S)-2-Aminocyclohexyl)amino)-7-fluoro-4-(1-methyl-1H-pyrazol-4-YL)-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B569308.png)